molecular formula C12H13F3N2O2 B1400152 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1256792-04-7

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1400152
M. Wt: 274.24 g/mol
InChI Key: KJCAOAWAXHTRMR-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 465514-39-0 . It has a molecular weight of 275.23 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 140-142 degrees Celsius . It is a solid at ambient temperature .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemical Industry
  • Application : TFMP derivatives are used in the protection of crops from pests .
  • Results : The use of TFMP derivatives has helped in maintaining crop production and preventing crop losses caused by parasites .

Pharmaceuticals

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Animal Health Products

  • Field : Veterinary Industry
  • Application : Several TFMP derivatives are used in the veterinary industry. Two veterinary products containing the TFMP moiety have been granted market approval .

Functional Materials

  • Field : Material Science
  • Application : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives useful in the development of functional materials .

Transition Metal-Mediated Trifluoromethylation Reactions

  • Field : Organic Chemistry
  • Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Methods : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
  • Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Porphyrin-Based Covalent Organic Frameworks

  • Field : Material Science
  • Application : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
  • Methods : This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
  • Results : The multifaceted applications in biological contexts have been delved into .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-4-16-10(7-9)17-5-2-8(3-6-17)11(18)19/h1,4,7-8H,2-3,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCAOAWAXHTRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168743
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

CAS RN

1256792-04-7
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256792-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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